molecular formula C11H23ClN2O3 B11728313 tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

Cat. No.: B11728313
M. Wt: 266.76 g/mol
InChI Key: BNXCTBDXQMLEQA-OULXEKPRSA-N
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Description

tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is a chemical compound that features a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of Substituents: The amino and methoxy groups are introduced through substitution reactions. Common reagents include methanol for the methoxy group and ammonia or amines for the amino group.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the piperidine ring with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
  • tert-Butyl (3R,4S)-4-amino-3-ethoxypiperidine-1-carboxylate hydrochloride
  • tert-Butyl (3R,4S)-4-amino-3-propoxypiperidine-1-carboxylate hydrochloride

Uniqueness

tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1

InChI Key

BNXCTBDXQMLEQA-OULXEKPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl

Origin of Product

United States

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